

Physicochemical Properties of Quetiapine N-Oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Quetiapine N-Oxide

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Introduction

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, **Quetiapine N-Oxide** is a notable product of oxidative metabolism. A thorough understanding of the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the parent drug's pharmacokinetics, disposition, and potential for drug-drug interactions. This technical guide provides a consolidated overview of the known physicochemical characteristics of **Quetiapine N-Oxide**, details relevant experimental protocols, and visualizes the metabolic pathway leading to its formation.

Core Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of **Quetiapine N-Oxide** are not extensively reported in publicly available literature. The following tables summarize the available data for **Quetiapine N-Oxide** and, for comparative purposes, its parent compound, Quetiapine.

Table 1: General and Physical Properties of **Quetiapine N-Oxide**

Property	Value	Source
Chemical Name	2-[2-(4-dibenzo[b,f][1] [2]thiazepin-11-yl-1-oxido-1- piperazinyl)ethoxy]ethanol	[3][4]
Molecular Formula	C21H25N3O3S	[3][4]
Molecular Weight	399.51 g/mol	[3][4]
CAS Number	1076199-40-0	[3][4]
Appearance	Tan to Pale Orange Solid	[5]
Melting Point	>96°C (decomposes)	[6]
Storage Temperature	-10 to -25°C	

Table 2: Physicochemical Properties of Quetiapine (Parent Compound) for Comparison

Property	Value	Source
Molecular Formula	C21H25N3O2S	[7]
Molecular Weight	383.51 g/mol	
Melting Point	174-176 °C	[7]
Aqueous Solubility	49.4 µg/mL (at pH 7.4)	[7]
LogP	2.81	[7]
pKa	2.78, 7.46	[7]

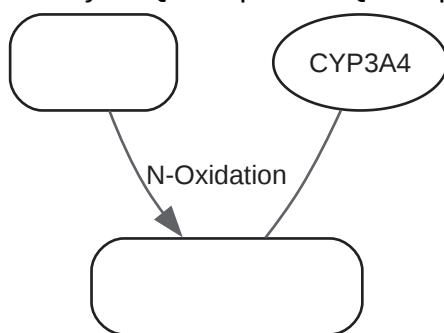
Note: Experimental data for aqueous solubility, pKa, and LogP of **Quetiapine N-Oxide** are not readily available in the cited literature. The values for Quetiapine are provided to offer a baseline for understanding the potential impact of N-oxidation on these properties. It is anticipated that the introduction of the polar N-oxide functional group would increase aqueous solubility and alter the pKa and LogP values compared to the parent compound.

Metabolic Pathway and Formation

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.^{[8][9]} The formation of **Quetiapine N-Oxide** is a result of the oxidation of the piperazine nitrogen atom. While multiple CYP enzymes are involved in the overall metabolism of quetiapine, CYP3A4 is identified as a key enzyme in its metabolic clearance.^[10]

The metabolic conversion of Quetiapine to **Quetiapine N-Oxide** can be visualized as follows:

Metabolic Pathway of Quetiapine to Quetiapine N-Oxide



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Quetiapine Metabolism to N-Oxide

Experimental Protocols

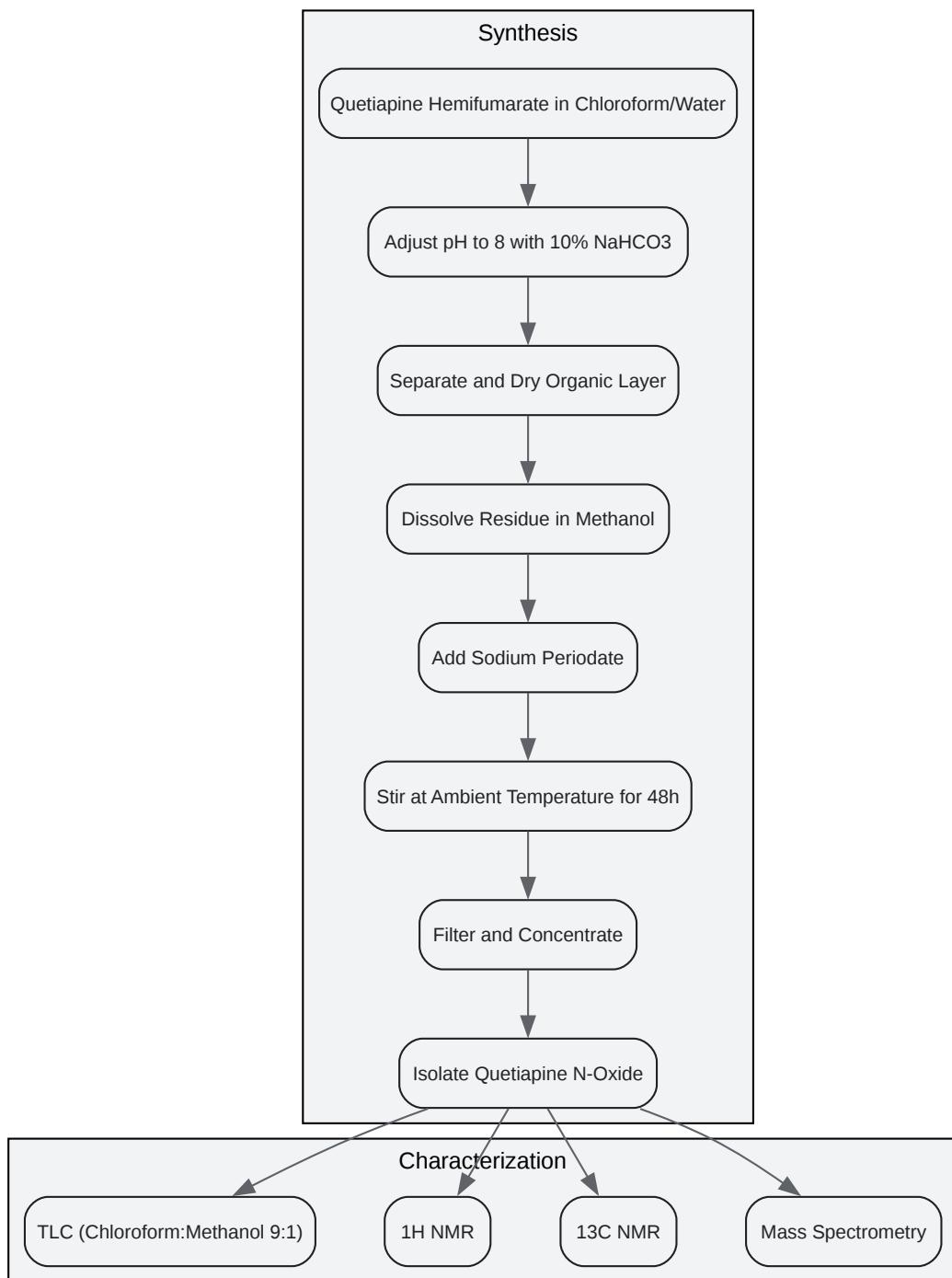
Detailed experimental protocols for the determination of all physicochemical properties of **Quetiapine N-Oxide** are not available in a single source. However, methods for its synthesis, characterization, and analysis as a degradation product of Quetiapine have been described.

Synthesis and Characterization of Quetiapine N-Oxide

Mittapelli et al. (2010) describe a method for the synthesis and characterization of **Quetiapine N-Oxide**.^[11]

Synthesis Workflow:

Synthesis Workflow for Quetiapine N-Oxide

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Synthesis and Characterization Workflow

Detailed Methodology:

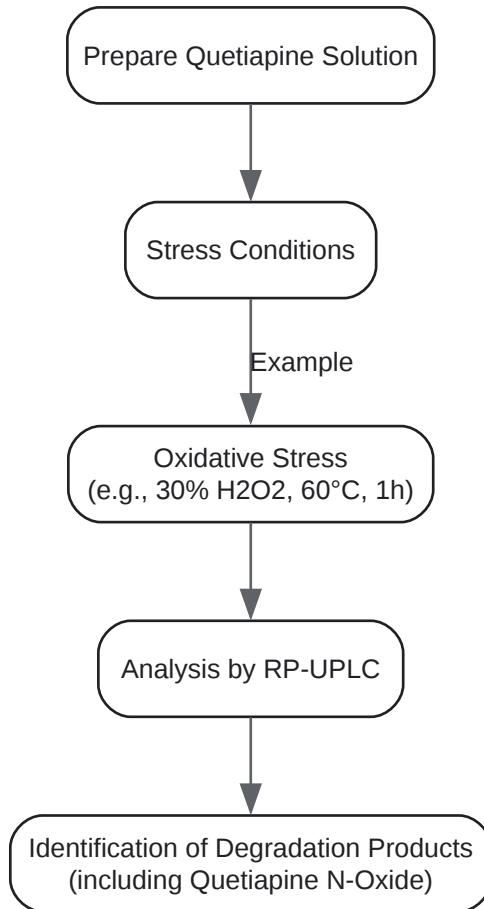
- Preparation of Quetiapine Base: Quetiapine hemifumarate is dissolved in a mixture of chloroform and water. The pH is adjusted to 8 with a 10% sodium bicarbonate solution to obtain the free base. The organic layer is then separated, washed with deionized water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[11]
- N-Oxidation: The resulting quetiapine residue is dissolved in methanol. Sodium periodate is added at ambient temperature, and the reaction mixture is stirred for 48 hours.[11]
- Isolation and Purification: The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform and methanol (9:1 v/v). After the reaction is complete, the inorganic materials are filtered off, and the filtrate is concentrated. The crude product can be further purified, for example, by preparative high-performance liquid chromatography (HPLC).[11]
- Characterization: The structure of the synthesized **Quetiapine N-Oxide** is confirmed using various spectroscopic techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry.[11]

Forced Degradation Studies for Quetiapine N-Oxide Formation

Forced degradation studies of Quetiapine under oxidative conditions can be used to generate **Quetiapine N-Oxide**.[12]

Experimental Workflow:

Forced Degradation Workflow



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Forced Degradation Experimental Flow

Detailed Methodology:

- Sample Preparation: A solution of Quetiapine is prepared in a suitable diluent.
- Stress Conditions: The solution is subjected to oxidative stress. A common condition involves treating the drug solution with 30% hydrogen peroxide at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1 hour).[\[12\]](#)

- **Analysis:** The stressed sample is then analyzed using a stability-indicating chromatographic method, such as reverse-phase ultra-performance liquid chromatography (RP-UPLC).[12]
- **Detection and Identification:** The degradation products are separated and detected, typically using a UV detector. The identity of the peaks, including **Quetiapine N-Oxide**, can be confirmed by comparing their retention times with those of reference standards and by using mass spectrometry for mass-to-charge ratio determination.[12]

Stability

Quetiapine N-Oxide is known to be a product of the oxidative degradation of Quetiapine.[12] Studies on the forced degradation of Quetiapine have shown that significant degradation occurs under oxidative conditions, leading to the formation of both N-Oxide and S-Oxide derivatives.[12] This indicates that while Quetiapine itself is susceptible to oxidation, the N-Oxide, once formed, may also be subject to further degradation under harsh conditions. Detailed stability studies specifically on isolated **Quetiapine N-Oxide** are not extensively documented in the reviewed literature.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for **Quetiapine N-Oxide**. While fundamental properties such as molecular weight and formula are well-established, there is a notable lack of experimentally determined data for key parameters like aqueous solubility, pKa, and logP. The provided experimental protocols for synthesis and forced degradation offer valuable methodologies for researchers working with this metabolite. The visualization of the metabolic pathway highlights the central role of CYP-mediated oxidation in its formation. Further research is warranted to fully characterize the physicochemical profile of **Quetiapine N-Oxide** to better understand its contribution to the overall pharmacology and toxicology of Quetiapine.

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References

- 1. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Quetiapine N-oxide | C21H25N3O3S | CID 29986777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Quetiapine N-Oxide | 1076199-40-0 [chemicalbook.com]
- 7. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpox.org]
- 9. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
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